GSK-114

Vue d'ensemble

Description

GSK114 est un inhibiteur hautement sélectif et actif par voie orale de la kinase interagissant avec la troponine I cardiaque (TNNI3K). Il a montré une sélectivité significative pour TNNI3K par rapport aux autres kinases, ce qui en fait un outil précieux dans l'étude de la biologie cardiaque et des applications thérapeutiques potentielles .

Applications De Recherche Scientifique

GSK114 has a wide range of scientific research applications, including:

Chemistry: Used as a probe to study kinase inhibition and structure-activity relationships.

Biology: Helps in understanding the role of TNNI3K in cardiac biology and disease.

Medicine: Potential therapeutic applications in treating cardiac hypertrophy, dilated cardiomyopathy, and heart failure.

Industry: Utilized in the development of new cardiac medicines and as a tool in drug discovery.

Mécanisme D'action

Target of Action

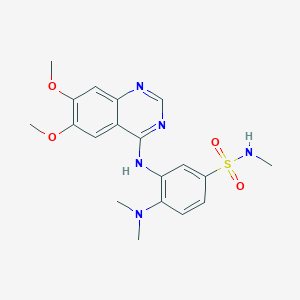

GSK-114, also known as 3-{[6,7-bis(methyloxy)-4-quinazolinyl]amino}-4-(dimethylamino)-N-methylbenzenesulfonamide, primarily targets the TNNI3 Interacting Kinase (TNNI3K) in the body . TNNI3K is a member of the tyrosine-like kinase family that is selectively expressed in heart tissue .

Mode of Action

This compound acts as a highly selective inhibitor of TNNI3K . It shows significant bias for TNNI3K over B-Raf kinase . By inhibiting TNNI3K, this compound blocks the interaction of granulocyte macrophage colony-stimulating factor (GM-CSF) with its cell surface receptor . This neutralizes the biological function of GM-CSF .

Biochemical Pathways

The inhibition of TNNI3K by this compound affects multiple biochemical pathways. GSK-3, a related kinase, is involved in various signaling pathways controlling metabolism, differentiation, and immunity, as well as cell death and survival . It targets transcription factors, regulates the activity of metabolic and signaling enzymes, and controls the half-life of proteins by earmarking them for degradation

Result of Action

The primary result of this compound’s action is the inhibition of TNNI3K, which leads to the neutralization of GM-CSF’s biological function . This can lead to changes in cellular processes, particularly those involving inflammation and joint damage . The exact molecular and cellular effects of this compound are still under investigation.

Action Environment

The action, efficacy, and stability of this compound, like many other drugs, can be influenced by various environmental factors. These can include the physiological environment within the body, such as pH, temperature, and the presence of other molecules. External factors, such as storage conditions, can also affect the stability of this compound. GlaxoSmithKline, the developer of this compound, is committed to addressing its environmental impact, which could indirectly influence the action of its drugs .

Analyse Biochimique

Biochemical Properties

GSK-114 plays a crucial role in biochemical reactions by selectively inhibiting TNNI3K with an IC50 of 25 nM . This inhibition is highly selective, showing a 40-fold preference for TNNI3K over B-Raf kinase . This compound interacts with several enzymes and proteins, including ACK1, B-Raf, GAK, MEK5, PDGFRB, STK36, and ZAK, at a concentration of 1 µM . These interactions are primarily inhibitory, affecting the activity of these kinases and altering downstream signaling pathways.

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound’s inhibition of TNNI3K affects the cardiac troponin I-interacting kinase pathway, which is crucial for heart tissue function . Additionally, this compound’s interaction with other kinases can lead to changes in cell proliferation, apoptosis, and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the ATP-binding site of TNNI3K, thereby inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream targets, leading to altered cellular signaling and function. This compound also affects gene expression by modulating the activity of transcription factors regulated by TNNI3K and other kinases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable when stored as a powder at -20°C for up to three years and in solution at -80°C for up to six months . Over time, this compound’s inhibitory effects on TNNI3K and other kinases can lead to long-term changes in cellular function, including altered cell proliferation and survival .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits TNNI3K without causing significant toxicity . At higher doses, this compound can lead to adverse effects, including toxicity and altered cellular function . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its inhibition of TNNI3K and other kinases . This inhibition affects metabolic flux and metabolite levels, leading to changes in cellular metabolism. This compound’s interaction with enzymes such as glycogen synthase kinase 3β (GSK-3β) further influences metabolic pathways related to glycogen synthesis and energy homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation, influencing its bioavailability and efficacy. This compound’s distribution is also influenced by its chemical properties, including its solubility and stability .

Subcellular Localization

This compound’s subcellular localization is primarily in the cytoplasm, where it interacts with TNNI3K and other kinases . The compound’s activity and function are influenced by its localization, with specific targeting signals and post-translational modifications directing it to particular cellular compartments . These localization patterns are crucial for this compound’s efficacy in modulating cellular signaling pathways.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de GSK114 implique la préparation de 3-((6,7-diméthoxyquinazolin-4-yl)amino)-4-(diméthylamino)-N-méthylbenzènesulfonamide. Les conditions réactionnelles incluent généralement l'utilisation de diméthylsulfoxyde (DMSO) comme solvant, avec des techniques d'ultrason et de chauffage pour améliorer la solubilité .

Méthodes de production industrielle

La production industrielle de GSK114 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique un contrôle strict des conditions réactionnelles pour assurer une pureté et un rendement élevés. Le composé est stocké sous forme solide à -20 °C pour une stabilité à long terme .

Analyse Des Réactions Chimiques

Types de réactions

GSK114 subit diverses réactions chimiques, notamment :

Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène.

Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène.

Substitution : Implique le remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène, les agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions impliquent souvent des températures et des niveaux de pH contrôlés pour optimiser l'efficacité de la réaction .

Produits principaux

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des amines ou des alcools .

Applications de la recherche scientifique

GSK114 a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme sonde pour étudier l'inhibition des kinases et les relations structure-activité.

Biologie : Aide à comprendre le rôle de TNNI3K dans la biologie cardiaque et les maladies.

Médecine : Applications thérapeutiques potentielles dans le traitement de l'hypertrophie cardiaque, de la cardiomyopathie dilatée et de l'insuffisance cardiaque.

Industrie : Utilisé dans le développement de nouveaux médicaments cardiaques et comme outil dans la découverte de médicaments.

Mécanisme d'action

GSK114 exerce ses effets en inhibant sélectivement TNNI3K, un membre de la famille des kinases de type tyrosine. Cette inhibition perturbe le rôle de la kinase dans les tissus cardiaques, affectant les voies impliquées dans l'hypertrophie cardiaque et l'insuffisance cardiaque. Le composé montre une sélectivité 40 fois supérieure pour TNNI3K par rapport à la kinase B-Raf, mettant en évidence sa spécificité .

Comparaison Avec Des Composés Similaires

Composés similaires

3-((6,7-diméthoxyquinazolin-4-yl)amino)-4-(diméthylamino)-N-méthylbenzènesulfonamide : Un analogue structural étroit de GSK114.

Autres 4-anilinoquinazolines : Ces composés partagent des caractéristiques structurelles similaires et des profils d'inhibition des kinases.

Unicité

GSK114 se distingue par sa forte sélectivité pour TNNI3K et sa biodisponibilité orale. Cela en fait un outil précieux pour les études in vitro et in vivo, fournissant des informations sur le rôle biologique de TNNI3K et les applications thérapeutiques potentielles .

Propriétés

IUPAC Name |

3-[(6,7-dimethoxyquinazolin-4-yl)amino]-4-(dimethylamino)-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O4S/c1-20-29(25,26)12-6-7-16(24(2)3)15(8-12)23-19-13-9-17(27-4)18(28-5)10-14(13)21-11-22-19/h6-11,20H,1-5H3,(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUSROMRPOFFTMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC(=C(C=C1)N(C)C)NC2=NC=NC3=CC(=C(C=C32)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Q1: How does GSK114, also known as 3-{[6,7-bis(methyloxy)-4-quinazolinyl]amino}-4-(dimethylamino)-N-methylbenzenesulfonamide, interact with its target, cardiac troponin I-interacting kinase (TNNi3K), and what are the downstream effects of this interaction?

A1: GSK114 acts as a potent and selective inhibitor of TNNi3K. [, ] While the exact downstream effects of this inhibition are still being investigated, TNNi3K is known to play a role in cardiac muscle contraction regulation. Therefore, inhibiting TNNi3K with GSK114 could potentially have therapeutic implications for cardiovascular diseases. Further research is needed to fully elucidate the downstream effects of GSK114-mediated TNNi3K inhibition.

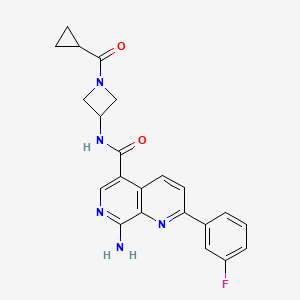

Q2: How does the structure of GSK114 contribute to its inhibitory activity against TNNi3K, and what modifications impact its potency and selectivity?

A2: Research suggests that both the quinazoline core and the N-methylbenzenesulfonamide moiety of GSK114 are crucial for its potent TNNi3K inhibition. [] The quinazoline likely interacts with the hinge region of the kinase domain, a common feature of kinase inhibitors. Interestingly, the N-methylbenzenesulfonamide group appears to contribute significantly to GSK114’s potency, more so than typical quinazoline-based kinase inhibitors. [] Modifications to the hinge-binding region, such as adding a methyl group, can completely abolish TNNi3K inhibitory activity. [] This highlights the importance of specific structural features for GSK114's activity and selectivity. Further investigation into structure-activity relationships will be crucial for developing more potent and selective TNNi3K inhibitors.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2R)-2-[7-[[5-chloro-3-(trifluoromethyl)pyrazol-1-yl]methyl]-5-oxo-2-(trifluoromethyl)-[1,3]thiazolo[3,2-a]pyrimidin-3-yl]cyclopropane-1-carbonitrile](/img/structure/B607673.png)

![5-[8-[5-acetyl-1-(oxan-4-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-3-yl]isoquinolin-3-yl]-N-methylpyridine-2-carboxamide](/img/structure/B607678.png)

![2-[3-(hydroxymethyl)-4-[8-[(5-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-2-yl)amino]imidazo[1,2-b]pyridazin-6-yl]pyridin-2-yl]-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1-one](/img/structure/B607686.png)